molecular formula C30H48O4 B1249667 Oleanderolide

Oleanderolide

Cat. No. B1249667
M. Wt: 472.7 g/mol
InChI Key: CXELEGXSGVFEND-NVTHVPAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleanderolide is a natural product found in Cyclolepis genistoides and Nerium oleander with data available.

Scientific Research Applications

Cytotoxic and Na+/K+-ATP-ase Inhibitory Activity

Oleandrin, a significant constituent of Nerium oleander, demonstrates pronounced anticancer activity. The synthesis and testing of various androstenolone acetate derivatives, including oleandrin, have shown cytotoxic and Na+/K+-ATP-ase inhibitory activities. This underlines the complex nature of the relationship between these activities and their potential use in cancer treatment (Michalak et al., 2019).

Anticancer Properties

Cardenolides from Nerium oleander, including oleandrin, have shown anticancer activities. These compounds block the G2/M-phase or the S-phase in tumor cells, indicating their potential in cancer therapy. This aligns with traditional medicinal uses of Nerium oleander for cancer treatment (Rashan et al., 2011).

Enzyme Inhibitory and Antioxidant Activities

Oleander flower extracts, including oleandrin, have been studied for their enzyme inhibitory activities (cholinesterase, α-glucosidase, α-amylase, tyrosinase) and antioxidant properties. This suggests the potential of oleander in the development of drugs for diabetes, skin care, and other conditions (Balkan et al., 2018).

Antidiabetic Activity

The extracts from Nerium oleander, including oleandrin, have shown antidiabetic effects in animal models. These findings support traditional uses of oleander in ethnomedicinal systems and indicate its potential in glycemic control (Dey et al., 2019).

Role in Gut Microbiome

Oleander extracts, including oleandrin, have been linked to metabolic and immunological health benefits, potentially influenced by the gut microbiome. This highlights the importance of understanding the differential pharmaco-toxicological effects of oleander (Dey, 2020).

Water Purification

Studies on the use of Oleander plant tissues for adsorbing Methylene Blue dye from polluted water demonstrate its potential in environmental applications, particularly in water purification processes (Abu-El-Halawa et al., 2016).

Structural Properties and Detection Methods

Research on oleandrin's natural sources, structural properties, and detection methods contributes to understanding its pharmacokinetics and toxicology, which is crucial for its safe clinical applications (Zhai et al., 2022).

properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-10,16-dihydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-23-one

InChI

InChI=1S/C30H48O4/c1-24(2)12-14-29-15-13-28(7)27(6)11-8-18-25(3,4)21(31)9-10-26(18,5)19(27)16-22(32)30(28,20(29)17-24)34-23(29)33/h18-22,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,26-,27+,28-,29-,30+/m0/s1

InChI Key

CXELEGXSGVFEND-NVTHVPAHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)(C)C)O

Canonical SMILES

CC1(CCC23CCC4(C5(CCC6C(C(CCC6(C5CC(C4(C2C1)OC3=O)O)C)O)(C)C)C)C)C

synonyms

3beta,12alpha-dihydroxyolean-28,13beta-olide
oleanderolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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